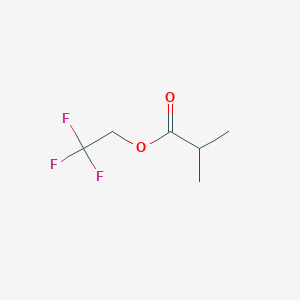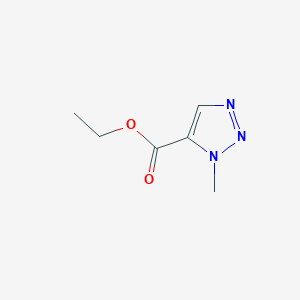
Methyl 5-(2-hydroxyethyl)thiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-(2-hydroxyethyl)thiophene-2-carboxylate is an organic compound with the molecular formula C8H10O3S It is a derivative of thiophene, a five-membered aromatic ring containing sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-(2-hydroxyethyl)thiophene-2-carboxylate can be synthesized through several methods. One common approach involves the esterification of 5-(2-hydroxyethyl)thiophene-2-carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.
Another method involves the use of a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of thiophene is coupled with an appropriate halide under palladium catalysis.
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely. The use of high-purity starting materials and efficient purification techniques, such as distillation and recrystallization, ensures the production of high-quality this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(2-hydroxyethyl)thiophene-2-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogenation with bromine or chlorine in the presence of a Lewis acid catalyst, nitration with nitric acid and sulfuric acid, and sulfonation with sulfur trioxide in sulfuric acid.
Major Products Formed
Oxidation: Formation of methyl 5-(2-oxoethyl)thiophene-2-carboxylate.
Reduction: Formation of 5-(2-hydroxyethyl)thiophene-2-methanol.
Substitution: Formation of various substituted thiophene derivatives, depending on the substituent introduced.
Scientific Research Applications
Methyl 5-(2-hydroxyethyl)thiophene-2-carboxylate has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex thiophene derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: Derivatives of this compound have shown potential as anti-inflammatory and antimicrobial agents, making it a valuable scaffold for drug development.
Material Science: Thiophene derivatives are used in the fabrication of organic semiconductors, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs).
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of methyl 5-(2-hydroxyethyl)thiophene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl and ester groups allow for hydrogen bonding and hydrophobic interactions with active sites of enzymes or binding pockets of receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects. The thiophene ring provides a rigid and planar structure that enhances binding affinity and specificity.
Comparison with Similar Compounds
Methyl 5-(2-hydroxyethyl)thiophene-2-carboxylate can be compared with other similar compounds, such as:
Methyl 5-(2-hydroxyethyl)furan-2-carboxylate: This compound has a furan ring instead of a thiophene ring, which affects its electronic properties and reactivity.
Methyl 5-(2-hydroxyethyl)pyrrole-2-carboxylate: This compound contains a pyrrole ring, which influences its biological activity and chemical behavior.
Methyl 5-(2-hydroxyethyl)benzene-2-carboxylate: This compound has a benzene ring, providing different steric and electronic effects compared to the thiophene ring.
The uniqueness of this compound lies in the presence of the sulfur atom in the thiophene ring, which imparts distinct electronic properties and reactivity compared to its oxygen and nitrogen analogs.
Properties
IUPAC Name |
methyl 5-(2-hydroxyethyl)thiophene-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3S/c1-11-8(10)7-3-2-6(12-7)4-5-9/h2-3,9H,4-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWHZEVJFJOIQBV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(S1)CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60445670 |
Source


|
| Record name | Methyl 5-(2-hydroxyethyl)thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60445670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
160744-13-8 |
Source


|
| Record name | Methyl 5-(2-hydroxyethyl)thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60445670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,4-Dibromodibenzo[b,d]furan-3-amine](/img/structure/B178033.png)



![2-(1H-benzo[d]imidazol-2-yl)benzoic acid](/img/structure/B178043.png)



![N-Phenyl-1H-benzo[d][1,2,3]triazole-1-carboximidamide](/img/structure/B178052.png)




